molecular formula C19H13ClN2O4 B2434010 1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 1829457-94-4

1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B2434010
CAS No.: 1829457-94-4
M. Wt: 368.77
InChI Key: PWAFQJXPLNSXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that features both indole and oxazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process would also need to ensure high yields and purity of the final product to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . These interactions can affect signaling pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is unique due to its combination of indole and oxazole rings, which are both known for their significant biological activities. This dual functionality may provide synergistic effects, enhancing the compound’s overall pharmacological potential compared to similar compounds with only one of these moieties.

Properties

IUPAC Name

1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c20-12-5-3-4-11(8-12)17-9-15(21-26-17)18(23)22-10-14(19(24)25)13-6-1-2-7-16(13)22/h1-9,14H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAFQJXPLNSXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.